(1-(2-Methylbenzyl)piperidin-3-yl)methanol

Description

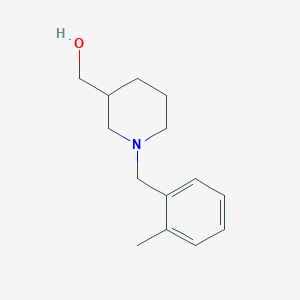

Structure

3D Structure

Properties

IUPAC Name |

[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12-5-2-3-7-14(12)10-15-8-4-6-13(9-15)11-16/h2-3,5,7,13,16H,4,6,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKOAMVWDPCANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of (1-(2-Methylbenzyl)piperidin-3-yl)methanol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of (1-(2-Methylbenzyl)piperidin-3-yl)methanol, a substituted piperidine derivative of interest in medicinal chemistry.

While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of organic chemistry and proven methodologies in solubility determination to construct a robust predictive analysis and a detailed protocol for its empirical validation.[3] This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

The core of this guide is built on the fundamental principle that "like dissolves like," where the solubility of a solute in a solvent is governed by the similarity of their intermolecular forces.[4] We will dissect the molecular structure of (1-(2-Methylbenzyl)piperidin-3-yl)methanol to predict its interactions with a range of common organic solvents and provide a clear, actionable framework for experimental verification.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule's structure is essential for predicting its solubility. (1-(2-Methylbenzyl)piperidin-3-yl)methanol is a chiral molecule comprised of three key structural motifs: a piperidine ring, a hydroxymethyl group, and an N-substituted 2-methylbenzyl group.

Caption: Molecular structure of (1-(2-Methylbenzyl)piperidin-3-yl)methanol.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Significance |

| Molecular Formula | C₁₅H₂₃NO | Derived from the molecular structure. |

| Molecular Weight | 233.35 g/mol | Calculated from the molecular formula. |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | The TPSA, primarily from the hydroxyl group and the nitrogen atom, suggests moderate polarity and the potential for hydrogen bonding. |

| Predicted XLogP3 | 2.8 | This value indicates a moderate level of lipophilicity, suggesting a balance between solubility in polar and non-polar organic solvents. |

| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can donate a hydrogen bond, favoring solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 (from N and O) | Both the nitrogen of the piperidine ring and the oxygen of the hydroxyl group can accept hydrogen bonds, enhancing solubility in protic solvents. |

Note: XLogP3 and TPSA are computationally predicted values and should be confirmed experimentally.

Theoretical Solubility Profile

The overall solubility of an organic molecule is a balance between its polar and non-polar regions. The "like dissolves like" principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. The hydroxymethyl group of the target molecule will readily engage in hydrogen bonding with these solvents, and the tertiary amine of the piperidine ring can act as a hydrogen bond acceptor. Therefore, high solubility is anticipated in polar protic solvents.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. The polar nature of the C-N and C-O bonds in the target molecule will lead to favorable dipole-dipole interactions with these solvents. Consequently, good to high solubility is expected.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar 2-methylbenzyl group and the hydrocarbon backbone of the piperidine ring will interact favorably with non-polar solvents through van der Waals forces. However, the polar hydroxyl group will be disfavored in such an environment. This suggests moderate to low solubility in highly non-polar solvents like hexane, with potentially better solubility in aromatic non-polar solvents like toluene due to potential π-stacking interactions with the benzyl ring.

Table 2: Predicted Qualitative Solubility of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Good to High | Dipole-Dipole |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | Van der Waals, π-stacking |

| Non-Polar Aliphatic | Hexane, Heptane | Low | Van der Waals |

Experimental Determination of Solubility

To move from a predicted to a quantitative solubility profile, empirical testing is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[3]

Workflow for Shake-Flask Solubility Determination

Caption: Standard shake-flask experimental workflow.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of (1-(2-Methylbenzyl)piperidin-3-yl)methanol in a given organic solvent at a controlled temperature (e.g., 25°C).

1. Materials and Equipment:

-

(1-(2-Methylbenzyl)piperidin-3-yl)methanol (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

2. Preparation of Saturated Solution: a. Add an excess amount of (1-(2-Methylbenzyl)piperidin-3-yl)methanol to a scintillation vial. The key is to ensure that undissolved solid remains at equilibrium. b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

3. Equilibration: a. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C). b. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

4. Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

5. Quantitative Analysis: a. Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. b. Prepare a calibration curve using standard solutions of known concentrations of (1-(2-Methylbenzyl)piperidin-3-yl)methanol in the same solvent.

6. Calculation of Solubility: a. Determine the concentration of the compound in the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments and should be carefully controlled:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.[6][7] Therefore, maintaining a constant and accurately recorded temperature is critical.

-

Purity of Compound and Solvent: Impurities can alter the measured solubility. High-purity compound and HPLC-grade solvents should be used.

-

pH (for aqueous or protic solvents): As a basic compound, the solubility of (1-(2-Methylbenzyl)piperidin-3-yl)methanol in protic solvents can be influenced by pH. In acidic conditions, the piperidine nitrogen will be protonated, forming a more polar and likely more soluble salt.

-

Polymorphism: Different crystalline forms (polymorphs) of a solid can have different solubilities. It is important to characterize the solid form being tested.

Conclusion

The solubility profile of (1-(2-Methylbenzyl)piperidin-3-yl)methanol is a critical dataset for its advancement in any research or development pipeline. Based on its molecular structure, which features both polar (hydroxyl, tertiary amine) and non-polar (benzyl, piperidine backbone) components, a versatile solubility profile is anticipated. High solubility is predicted in polar protic and aprotic organic solvents, with moderate to low solubility in non-polar aliphatic solvents.

This guide provides both a strong theoretical prediction of this profile and a detailed, actionable experimental protocol for its quantitative determination. By following the outlined shake-flask methodology and carefully controlling experimental variables, researchers can generate reliable and reproducible solubility data. This information is indispensable for informed decision-making in medicinal chemistry, process development, and formulation science, ultimately accelerating the journey of promising compounds toward their intended applications.

References

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Quora. (2015, June 21). What are the factors that affect solubility?.

- University of California, Davis. (n.d.). SOLUBILITY.

- Zhang, Y., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- PubChem. (n.d.). Piperidin-3-ylmethanol.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. web.viu.ca [web.viu.ca]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacophore Features of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacophore features of the novel chemical entity, (1-(2-Methylbenzyl)piperidin-3-yl)methanol. In the absence of established biological data for this specific molecule, this document outlines a robust, multi-faceted approach for its pharmacophoric characterization. We will dissect the molecule's constituent functional groups—a tertiary amine within a piperidine ring, a hydroxyl group, and a 2-methylbenzyl moiety—to postulate their likely roles in molecular interactions. This guide details both computational and experimental workflows, from initial in silico modeling to rigorous experimental validation, designed to elucidate and confirm the key features responsible for potential biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead optimization.

Introduction: Deconstructing (1-(2-Methylbenzyl)piperidin-3-yl)methanol

The molecule (1-(2-Methylbenzyl)piperidin-3-yl)methanol presents a compelling scaffold for investigation in drug discovery. Its structure combines several key functional groups that are prevalent in a wide range of biologically active compounds. The piperidine ring, a common motif in pharmaceuticals, offers a rigid, three-dimensional framework.[1] The tertiary amine within this ring is a critical feature, often involved in forming salt bridges or hydrogen bonds with biological targets.[2][3] The primary alcohol provides a hydrogen bond donor and acceptor, contributing to specificity and affinity.[4][5][6] Finally, the substituted benzyl group introduces a hydrophobic element capable of engaging in van der Waals and π-π stacking interactions.[7][8]

A pharmacophore is an abstract representation of the essential molecular features required for a drug's biological activity, including the spatial arrangement of these features.[9][10] Elucidating the pharmacophore of a novel compound like (1-(2-Methylbenzyl)piperidin-3-yl)methanol is a foundational step in understanding its potential therapeutic applications and in guiding the design of more potent and selective analogues.

This guide will present a systematic approach to defining the pharmacophore of this molecule, beginning with a theoretical analysis of its structural components and progressing to detailed computational and experimental protocols.

Postulated Pharmacophoric Features

Based on its chemical structure, we can hypothesize the key pharmacophoric features of (1-(2-Methylbenzyl)piperidin-3-yl)methanol. These features represent potential interaction points with a biological target.

-

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.

-

Positive Ionizable (PI): The tertiary amine is basic and will likely be protonated at physiological pH, allowing for ionic interactions.

-

Hydrogen Bond Donor (HBD): The hydroxyl group on the methanol moiety is a strong hydrogen bond donor.

-

Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group can also act as a hydrogen bond acceptor.

-

Hydrophobic/Aromatic (H/Ar): The 2-methylbenzyl group provides a significant hydrophobic and aromatic region for non-polar interactions.

The spatial relationship between these features is critical and will define the three-dimensional pharmacophore.

Table 1: Potential Pharmacophoric Features of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

| Feature Type | Molecular Moiety | Potential Interaction |

| Positive Ionizable | Piperidine Nitrogen | Ionic Bonding, Salt Bridge |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor | Methanol -OH | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Methanol -OH | Hydrogen Bonding |

| Hydrophobic/Aromatic | 2-Methylbenzyl Ring | van der Waals, π-π Stacking |

Computational Workflow for Pharmacophore Elucidation

Given the uncharacterized nature of (1-(2-Methylbenzyl)piperidin-3-yl)methanol, a ligand-based pharmacophore modeling approach is the most logical starting point, assuming a set of active analogues can be synthesized or identified.[9][11] Should a biological target be identified, a structure-based approach would become highly valuable.[12][13]

Caption: Computational workflow for pharmacophore elucidation.

Ligand-Based Pharmacophore Modeling Protocol

This protocol assumes a small set of active analogues of (1-(2-Methylbenzyl)piperidin-3-yl)methanol with varying potencies has been identified.

Objective: To generate and validate a 3D pharmacophore model that explains the structure-activity relationships of a series of active compounds.

Methodology:

-

Training Set Preparation:

-

Compile a dataset of at least 5-10 active analogues with a range of biological activities.

-

Include a diverse set of inactive compounds for model validation.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., MOE, Discovery Studio). This step is critical as the bioactive conformation is often not the global minimum energy state.[1]

-

-

Feature Identification and Alignment:

-

Identify the common chemical features (HBA, HBD, PI, H/Ar) across the set of active molecules.

-

Align the molecules based on these common features to create a 3D arrangement.

-

-

Hypothesis Generation:

-

Generate multiple pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of features.

-

Score each hypothesis based on its ability to correctly map the active compounds and exclude the inactive ones.

-

-

Model Validation:

-

Internal Validation: Use the training set to assess the predictive power of the top-ranked hypotheses.

-

External Validation: Challenge the model with a test set of compounds (not used in model generation) to evaluate its robustness and predictive accuracy. Methods like receiver operating characteristic (ROC) curves can be employed.[13]

-

In Silico ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial in drug discovery.[14][15] Various computational tools can predict the ADMET properties of (1-(2-Methylbenzyl)piperidin-3-yl)methanol.

Protocol:

-

Input: Submit the 2D structure or SMILES string of the molecule to a web-based platform such as SwissADME or pkCSM.[16][17]

-

Analysis: Evaluate the predicted parameters, including:

-

Interpretation: Use the results to identify potential liabilities and guide future molecular design.

Experimental Validation and Refinement

A computational model is a hypothesis; experimental validation is required to confirm its relevance.

Caption: Experimental validation workflow for a pharmacophore model.

Synthesis of Analogues for SAR Studies

Systematic modification of the (1-(2-Methylbenzyl)piperidin-3-yl)methanol scaffold is essential for building a robust Structure-Activity Relationship (SAR).

Synthetic Strategy:

The synthesis of analogues can be achieved through established synthetic routes. For example, reductive amination of a suitable piperidin-3-one precursor with 2-methylbenzylamine, followed by reduction of a carbonyl group at the 3-position, would yield the parent compound. Analogues can be synthesized by varying the benzylamine and the precursor at the 3-position.[20][21]

Key Modifications for SAR:

-

Piperidine Ring: Explore substitutions at other positions to probe steric and electronic effects.

-

Benzyl Group:

-

Vary the position of the methyl group (3-methyl, 4-methyl).

-

Introduce electron-donating or electron-withdrawing groups to modulate the aromatic ring's properties.

-

Replace the benzyl group with other aromatic or aliphatic moieties.

-

-

Methanol Group:

-

Esterify or etherify the hydroxyl group to probe the importance of the HBD feature.

-

Extend the carbon chain to alter the distance between the hydroxyl group and the piperidine ring.

-

Biological Assays

The choice of biological assays will depend on the therapeutic area of interest, which would be initially guided by screening the parent compound against a panel of common biological targets.

Protocol: Radioligand Binding Assay (Example)

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

-

Preparation:

-

Prepare cell membranes expressing the target receptor.

-

Select a suitable radioligand that is known to bind to the target.

-

-

Assay:

-

Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (e.g., (1-(2-Methylbenzyl)piperidin-3-yl)methanol and its analogues).

-

-

Measurement:

-

Separate the bound from the unbound radioligand.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) to quantify the binding affinity.

-

The data from these assays will directly inform the SAR and be used to refine the pharmacophore model.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, framework for the elucidation of the pharmacophore of (1-(2-Methylbenzyl)piperidin-3-yl)methanol. By integrating computational modeling with empirical synthetic and biological validation, a robust understanding of its key molecular interaction features can be achieved. The initial steps should focus on synthesizing the parent compound and screening it against a broad panel of biological targets to identify a starting point for therapeutic investigation. The resulting data will then fuel the iterative cycle of pharmacophore model refinement, analogue synthesis, and biological testing, ultimately paving the way for the development of novel and potent therapeutic agents. The principles and protocols detailed herein provide a roadmap for the early-stage discovery and characterization of this and other novel chemical entities.

References

-

Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]

-

Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Journal of Chemical Information and Modeling. [Link]

-

In silico prediction of ADME and toxicity profiles of the drug candidates. DSpace Repository. [Link]

-

Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. [Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. [Link]

-

Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

-

Pharmacophore modeling. Fiveable. [Link]

-

Some representative compounds with benzyl group (in blue) as pharmacophore. ResearchGate. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Oxford Academic. [Link]

-

Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. P J M H S. [Link]

-

An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org. [Link]

-

The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. [Link]

-

What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints. [Link]

-

Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. [Link]

-

A New Fragment‐Based Pharmacophore Virtual Screening Workflow Identifies Potent Inhibitors of SARS‐CoV‐2 NSP13 Helicase. PMC. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

-

Illustration of our algorithm for pharmacophore elucidation. ResearchGate. [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Preprints.org. [Link]

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PMC. [Link]

-

PharmRL: Pharmacophore elucidation with Deep Geometric Reinforcement Learning. PMC. [Link]

-

Pharmacophores – Knowledge and References. Taylor & Francis. [Link]

-

Tertiary amine: Significance and symbolism. Health Sciences. [Link]

-

Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC. [Link]

-

Discovery Studio 1.7: Structure-Based Pharmacophores. ResearchGate. [Link]

-

Bioactivity descriptors for uncharacterized chemical compounds. Nature Communications. [Link]

-

Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

-

Why Are Primary Secondary and Tertiary Amines Important?. LinkedIn. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

-

Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. [Link]

-

Benzyl group. Wikipedia. [Link]

-

The Synthesis of 1-Benzylpiperidine Derivatives. ResearchGate. [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

-

Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. Acme Bioscience. [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ARPI - UNIPI. [Link]

Sources

- 1. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjmhsonline.com [pjmhsonline.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. fiveable.me [fiveable.me]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enantioseparation of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

Executive Summary

You are attempting to separate the enantiomers of (1-(2-Methylbenzyl)piperidin-3-yl)methanol . This molecule presents a classic chiral separation challenge involving a basic tertiary amine and a primary alcohol functionality. The chiral center is located at the C3 position of the piperidine ring.

Because of the basic nitrogen (

This guide outlines three distinct workflows:

-

High-Performance Liquid Chromatography (HPLC/SFC): For analytical purity checks and mg-to-gram scale purification.

-

Classical Resolution (Diastereomeric Crystallization): For cost-effective multi-gram to kilogram scale-up.

-

Enzymatic Kinetic Resolution: An alternative biocatalytic route using lipases.

Module 1: Chiral HPLC & SFC (The Gold Standard)

Objective: Rapid analytical determination of Enantiomeric Excess (

Column Selection Strategy

For piperidine derivatives, Amylose and Cellulose carbamate-based stationary phases are the industry standard. The ortho-methyl group on the benzyl ring adds steric rigidity, often making Amylose-based columns (like AD-H or IA) more selective than Cellulose-based ones for this specific analog.

| Priority | Column Type | Commercial Equivalent | Selector Chemistry |

| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H / IA | Excellent recognition for N-benzyl piperidines. |

| 2 (Secondary) | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC | "Immobilized" phase; robust for polar solvents. |

| 3 (Tertiary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | The classic standard; good baseline, but sometimes less selective for bulky N-substituents. |

Mobile Phase Optimization (The "Basic" Rule)

CRITICAL: You are separating a basic amine.[1] You MUST use a basic additive. Failure to do so will result in severe peak tailing due to the interaction between the piperidine nitrogen and residual silanols on the silica support.

-

Standard Normal Phase: Hexane / IPA / Diethylamine (DEA) (90:10:0.1).

-

Polar Organic Mode: Acetonitrile / Methanol / DEA (95:5:0.1) (Best for immobilized columns like IA/IC).

-

SFC (Supercritical Fluid):

/ Methanol / DEA (80:20:0.2).

Workflow Diagram

Caption: Step-by-step decision tree for developing a chiral HPLC method for basic piperidines.

Module 2: Classical Resolution (Scale-Up)

Objective: Isolate one enantiomer (typically >98%

The Chemistry

The piperidine nitrogen acts as a base.[2] You will react it with a chiral acid to form two diastereomeric salts:

Recommended Resolving Agents

For 3-substituted piperidines, tartaric acid derivatives are historically the most successful.

-

Di-benzoyl-L-tartaric acid (L-DBTA): The "Workhorse" for piperidines.

-

Di-p-toluoyl-L-tartaric acid (L-DTTA): Slightly more hydrophobic; use if DBTA salts are too soluble.

-

(S)-Mandelic Acid: Good alternative if tartrates fail.

Step-by-Step Protocol

-

Stoichiometry: Dissolve 1.0 equivalent of Racemic Amine in Ethanol (10 volumes) .

-

Addition: Add 1.0 equivalent of L-DBTA dissolved in warm Ethanol.

-

Nucleation: Heat to reflux (clear solution), then cool slowly to Room Temp (RT).

-

Crystallization: If no crystals form, add Acetone (anti-solvent) dropwise until turbid. Let stand at 4°C overnight.

-

Filtration: Collect crystals. This is the "First Crop."

-

Free-Basing (Check

): Take a small sample of the salt, treat with 1M NaOH, extract into -

Recrystallization: If

is <95%, recrystallize the salt from boiling EtOH.

Module 3: Troubleshooting & FAQs

Q1: My HPLC peaks are broad and tailing significantly. Why?

A: This is "Silanol Tailing." The basic nitrogen on your piperidine ring is hydrogen-bonding with acidic silanol groups (

-

Fix: Increase the basic modifier. Ensure you are using 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase.[1] If using SFC, use 0.2% basic additive in the co-solvent.

Q2: The resolution crystallization yielded a "gummy" oil instead of crystals.

A: This indicates the salt is too soluble or holds solvent too tightly.

-

Fix 1 (Solvent Switch): Switch from pure Ethanol to Isopropanol (IPA) or Acetone .

-

Fix 2 (Anti-solvent): Dissolve the gum in a minimum amount of hot Methanol, then slowly add Diethyl Ether or MTBE until cloudy.

-

Fix 3 (Scratching): Use a glass rod to scratch the flask wall to induce nucleation.

Q3: Can I use enzymes (Lipases) for this?

A: Yes. The primary alcohol at the 3-position is a good candidate for Lipase-catalyzed kinetic resolution .

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia (PS-IM).

-

Reaction: Amine (1 eq) + Vinyl Acetate (3 eq) in MTBE or DIPE.

-

Mechanism: The lipase will selectively acetylate one enantiomer (usually the R-isomer for 3-hydroxymethyl piperidines), leaving the S-alcohol unreacted. You can then separate the Ester from the Alcohol via standard silica flash chromatography.

Q4: Does the 2-methyl group on the benzyl ring affect the separation?

A: Yes. The 2-methyl group creates "steric bulk" near the nitrogen.

-

In HPLC: This usually improves separation on Amylose columns (AD-H) because the molecule is more rigid, fitting more specifically into the chiral groove.

-

In Crystallization: It may lower the solubility of the salt compared to the unsubstituted benzyl analog. You may need more solvent volume (dilution) to get pure crystals.

Visualizing the Salt Resolution Workflow

Caption: Operational workflow for the Classical Resolution using Dibenzoyl-L-Tartaric Acid (L-DBTA).

References

-

Chiral Separation of Piperidine Derivatives (HPLC)

-

Source: Phenomenex Chiral HPLC Guide.[3]

- Relevance: Establishes polysaccharide columns (Amylose/Cellulose) as the standard for N-heterocycles.

-

URL:

-

-

Resolution of 3-Hydroxymethylpiperidines (Classical)

- Source: US Patent 2008/0051579 (Process for resolving chiral piperidine alcohol).

- Relevance: Describes the use of tartaric acid derivatives for resolving 2- and 3-substituted piperidine alcohols.

-

URL:

-

Enzymatic Kinetic Resolution of Piperidines

-

General Protocol for Basic Amines (SFC/HPLC)

- Source: BenchChem Technical Support: Resolving Enantiomers of 3-Methylpiperidine.

- Relevance: Confirms the necessity of DEA/TEA additives for basic amine resolution to prevent tailing.

-

URL:

Disclaimer: This guide is for research purposes. Optimization of solvent ratios and temperatures is required for specific batches. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Resolution of racemic (1-(2-Methylbenzyl)piperidin-3-yl)methanol via chiral HPLC

Welcome to the ChiralSeparations™ Technical Support Center . You have accessed the specialized portal for Piperidine & Nitrogen-Heterocycle Applications .

Below is your customized troubleshooting guide and method development protocol for the resolution of racemic (1-(2-Methylbenzyl)piperidin-3-yl)methanol . This guide is structured to address the specific physicochemical challenges of this basic amine, particularly the interaction between the piperidine nitrogen and stationary phase silanols.

PART 1: KNOWLEDGE BASE (Method Development)

Core Challenge: The "Basic Amine" Effect

Your molecule contains a tertiary amine within a piperidine ring. In chiral HPLC, basic amines often interact with residual silanol groups on the silica support of the column. This causes:

-

Peak Tailing: Asymmetrical peaks that ruin resolution (

). -

Retention Drift: Inconsistent retention times (

).

The Solution: You must use a Basic Modifier (Diethylamine or similar) in the mobile phase to "mask" these silanols.

Recommended Starting Conditions (Standard Protocol)

Based on the structural class (N-benzyl-3-substituted piperidines), we recommend the following screening hierarchy.

| Parameter | Primary Recommendation (Normal Phase) | Secondary Recommendation (Polar Organic) |

| Column | Chiralpak AD-H (Amylose-based) or Chiralpak IC (Immobilized Cellulose) | Chiralpak IA (Immobilized Amylose) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) | Acetonitrile / Methanol / DEA |

| Ratio | 90 : 10 : 0.1 (v/v/v) | 100% Acetonitrile (with 0.1% DEA) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temp | 25°C | 25°C |

| Detection | UV 254 nm (Benzyl chromophore) or 220 nm | UV 254 nm |

Technical Insight: The 2-methylbenzyl group provides sufficient UV absorption at 254 nm. However, if sensitivity is low, switch to 220 nm. The 3-hydroxymethyl group aids chiral recognition via hydrogen bonding with the carbamate linkage on the stationary phase.

PART 2: VISUALIZED WORKFLOWS

Workflow 1: Method Development Logic

Follow this decision tree to select the optimal separation mode.

Caption: Decision tree for selecting mobile phase mode based on analyte solubility and column compatibility.

PART 3: TROUBLESHOOTING TICKETS (Q&A)

Ticket #001: Severe Peak Tailing

User Report: "I see separation, but the second peak tails significantly, causing it to merge with the baseline.

Diagnosis: Unmasked Silanol Activity. The tertiary amine in your piperidine ring is acting as a strong base, adhering to the acidic silanols on the silica support.

Action Plan:

-

Verify Additive: Ensure you added 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.

-

Increase Modifier: If 0.1% is present, increase DEA to 0.2% . Do not exceed 0.5% as it may damage the column packing.

-

Switch Amine: If DEA fails, try Butylamine . It is more hydrophobic and competes more effectively for the silanol sites.

Ticket #002: Sample Precipitation in Mobile Phase

User Report: "My sample dissolves in Methanol, but when I inject it into the Hexane/IPA mobile phase, the pressure spikes."

Diagnosis: Solubility Mismatch (Normal Phase Incompatibility). Your compound (an amino-alcohol) is relatively polar. Injecting a Methanol plug into Hexane can cause immediate precipitation at the column head.

Action Plan:

-

Diluent Match: Dissolve the sample in the mobile phase (e.g., 90:10 Hexane:IPA). If it won't dissolve, use Dichloromethane (DCM) or Ethanol as the solvent, but keep injection volume low (<5 µL).

-

Switch Mode: Abandon Normal Phase. Switch to Polar Organic Mode (POM) .

-

Mobile Phase: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (on Immobilized columns like Chiralpak IA/IC only).

-

Note: POM is excellent for polar basic amines and often provides unique selectivity.

-

Ticket #003: No Resolution (Single Peak)

User Report: "I injected the racemate on Chiralpak AD-H and OD-H, but I only see one sharp peak."

Diagnosis: Lack of Chiral Recognition. The "fit" between the chiral selector (amylose/cellulose) and your molecule is insufficient.

Action Plan:

-

Change the Alcohol: Switch from Isopropanol to Ethanol . Ethanol is a "sharper" modifier and can alter the conformation of the polymer strands on the column, often inducing separation where IPA fails.

-

Lower Temperature: Reduce column temperature to 10°C . Lower temperature increases the enthalpy of adsorption, which can enhance selectivity (

) for difficult separations. -

Try Chlorinated Solvents: (Only for Immobilized Columns like IA/IC/IG). Use Hexane/DCM/EtOH (80:10:10). The DCM changes the 3D shape of the polymer selector.

PART 4: SCALE-UP & PREP LOGIC

When moving from analytical (4.6 mm ID) to preparative (20 mm ID) scale for this molecule:

-

Loading Capacity: Basic amines often overload quickly (triangular peaks).

-

Fix: Use the "Stacking Injection" technique if using the Polar Organic Mode (solubility is higher).

-

-

Solvent Removal:

-

If using Hexane/IPA/DEA , remember that DEA has a high boiling point (55°C) relative to Hexane but can stick to the product.

-

Post-Run: You must perform a generic workup (wash with weak NaHCO3, extract with DCM) to remove the DEA additive from your resolved enantiomers before biological testing.

-

Workflow 2: Troubleshooting Logic

Caption: Quick-reference logic for common chiral HPLC anomalies.

References

-

BenchChem. (2025).[1][2][3] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

-

Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

-

Košak, U., et al. (2016).[4] Chiral HPLC resolution of racemic compound (±)-2 (N-benzyl-piperidine derivatives) into pure enantiomers. ResearchGate. Retrieved from

-

Longdom Publishing. (2020). A Validated Chiral Liquid Chromatographic Method for the Enantioseparation of N-benzyl-3-methoxypropionamide derivatives. Retrieved from

-

Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, OD-H. Retrieved from

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of (1-(2-Methylbenzyl)piperidin-3-yl)methanol: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of (1-(2-Methylbenzyl)piperidin-3-yl)methanol, a substituted piperidine derivative relevant in medicinal chemistry and drug development. By synthesizing established fragmentation principles for N-benzylpiperidines and substituted alcohols, we predict the primary fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This guide contrasts the fragmentation of the target molecule with its structural isomers and simpler analogs to highlight the diagnostic value of key fragment ions. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings, ensuring a robust methodology for structural elucidation.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] The specific substitution pattern on the piperidine core and its N-substituent dictates the molecule's biological activity and metabolic fate. (1-(2-Methylbenzyl)piperidin-3-yl)methanol combines three key structural features: a basic piperidine nitrogen, a benzylic substituent, and a primary alcohol. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or purity analysis.

Mass spectrometry, particularly with soft ionization techniques like ESI followed by collision-induced dissociation (CID), is a cornerstone of modern chemical analysis.[2] The fragmentation patterns generated are a direct consequence of the molecule's inherent chemical structure, providing a veritable fingerprint for identification. The stability of the resulting fragment ions often governs the fragmentation pathways, with mechanisms favoring the formation of stable carbocations or resonance-stabilized structures.[3][4]

Predicted Fragmentation Pathways of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

The fragmentation of the protonated molecule, [M+H]⁺ (calculated m/z 220.17), is predicted to be dominated by cleavages at the most labile bonds, guided by the protonated nitrogen atom and the stability of the potential fragments.

Key Fragmentation Mechanisms:

Under positive mode ESI-MS/MS conditions, the molecule is protonated, likely at the more basic piperidine nitrogen.[1][5] The collision energy applied during CID induces fragmentation through several competing pathways.

-

Pathway A: Benzylic C-N Bond Cleavage: This is often the most dominant pathway for N-benzyl substituted amines.[6][7] Cleavage of the bond between the benzylic carbon and the piperidine nitrogen is highly favored due to the formation of the resonance-stabilized 2-methylbenzyl cation. This cation can further rearrange to the highly stable 2-methyltropylium ion (C₈H₉⁺).[8][9] The presence of an electron-donating methyl group on the benzyl ring further stabilizes this cation, promoting this fragmentation route.[9]

-

Pathway B: Neutral Loss of Water: The 3-hydroxymethyl substituent introduces a primary alcohol functional group. Protonated alcohols are highly susceptible to the neutral loss of water (H₂O), a common and diagnostically significant fragmentation.[10][11] This pathway results in a dehydrated cyclic iminium ion.

-

Pathway C: Piperidine Ring Fission and Substituent Cleavage: The piperidine ring itself can undergo cleavage, typically initiated by an α-cleavage adjacent to the nitrogen atom.[1] Additionally, cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group can lead to the loss of a formaldehyde (CH₂O) or a hydroxymethyl radical (•CH₂OH), though the latter is less common from a protonated precursor.

The interplay of these pathways is visualized in the fragmentation diagram below.

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated (1-(2-Methylbenzyl)piperidin-3-yl)methanol.

Summary of Predicted Fragment Ions

| Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway | Diagnostic Value |

| 220.17 | C₁₄H₂₂NO⁺ | Protonated Molecule ([M+H]⁺) | Confirms molecular weight. |

| 202.16 | C₁₄H₂₀N⁺ | [M+H - H₂O]⁺ | High. Indicates the presence of a hydroxyl group. |

| 105.07 | C₈H₉⁺ | 2-Methylbenzyl/Tropylium Cation | High. Confirms the 2-methylbenzyl substituent. |

| 190.15 | C₁₃H₁₈N⁺ | [M+H - CH₂O]⁺ | Medium. Loss of formaldehyde from the hydroxymethyl group. |

| 110.09 | C₇H₁₂N⁺ | Piperidine core after H₂O and benzyl loss | Medium. Indicates fragmentation of the main dehydrated structure. |

Comparative Fragmentation Guide

A key aspect of structural elucidation is comparing the unknown's spectrum to that of known or related compounds.

Comparison with Positional Isomers

Let's consider the fragmentation of the 3-methylbenzyl and 4-methylbenzyl isomers.

| Compound | Key Fragments (Predicted) | Distinguishing Features |

| (1-(2-Methylbenzyl)piperidin-3-yl)methanol | m/z 220, 202, 105 | The fragmentation pattern is expected to be dominated by the pathways described above. |

| (1-(3-Methylbenzyl)piperidin-3-yl)methanol | m/z 220, 202, 105 | Fragmentation will be nearly identical. The m/z 105 ion is common to all methylbenzyl isomers. |

| (1-(4-Methylbenzyl)piperidin-3-yl)methanol | m/z 220, 202, 105 | Fragmentation will be nearly identical. Subtle differences in ion ratios may exist but are often insufficient for unambiguous identification without chromatographic separation and reference standards. |

Comparison with Structural Analogs

Comparing with simpler structures helps to assign the origin of key fragments.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragments (m/z) | Inferences |

| N-Benzylpiperidine | C₁₂H₁₇N | 176.14 | 91 | The strong peak at m/z 91 confirms this fragment arises from the benzyl group.[6][9] The absence of m/z 202 confirms its link to the hydroxymethyl group. |

| 3-Piperidinemethanol | C₆H₁₃NO | 116.10 | 98 ([M+H - H₂O]⁺), 84 | The peak at m/z 98 demonstrates the facile loss of water from the hydroxymethylpiperidine core.[10][12] The absence of m/z 105 confirms its origin from the N-substituent. |

| (1-(2-Methylbenzyl)piperidin-3-yl)methanol | C₁₄H₂₁NO | 220.17 | 105 , 202 | The presence of both key fragments (m/z 105 and 202) provides strong evidence for the presence of both the 2-methylbenzyl group and the hydroxymethyl group on the piperidine scaffold. |

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for analyzing substituted piperidine derivatives.

Sample and Standard Preparation

-

Stock Solution: Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of Mobile Phase A and B to prepare working standards at concentrations of 10 µg/mL, 1 µg/mL, and 100 ng/mL.

-

Sample Preparation: For samples in complex matrices (e.g., plasma, reaction mixtures), perform a protein precipitation with 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.

Instrumentation and Conditions

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MS Method:

-

Full Scan (MS1): Perform a survey scan from m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 220.17).

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 220.2) in the first analyzer, fragment it in the collision cell, and scan for all resulting product ions in the second analyzer. Optimize collision energy (e.g., test 15, 25, 40 eV) to maximize the abundance of characteristic fragments.

-

Caption: A typical experimental workflow for the structural elucidation of novel compounds by LC-MS/MS.

Conclusion

The mass spectral fragmentation of (1-(2-Methylbenzyl)piperidin-3-yl)methanol is predicted to be characterized by two primary, high-abundance fragment ions under ESI-MS/MS conditions: the 2-methyltropylium ion at m/z 105.07 and the dehydrated precursor ion at m/z 202.16 . The former confirms the N-substituent, while the latter confirms the hydroxymethyl group. This comparative guide demonstrates that while MS/MS is powerful for identifying key functional groups, it must be paired with chromatography to reliably distinguish between positional isomers. The provided protocols offer a clear and validated path for researchers to confirm these fragmentation patterns experimentally.

References

-

Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

-

Li, L., et al. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(7), 791-797. [Link]

-

de Castro, P. F., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(1), 187-192. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

NIST. (n.d.). 3-Piperidinemethanol. NIST Chemistry WebBook, SRD 69. [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

de Castro, P. F., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

-

ResearchGate. (n.d.). Proposed CID fragmentation mechanisms for the major fragment ions from.... [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uab.edu [uab.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. fiveable.me [fiveable.me]

- 9. Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 3-Piperidinemethanol [webbook.nist.gov]

Comparing reactivity of 2-methylbenzyl vs 4-methylbenzyl piperidine derivatives

Topic: Comparative Reactivity & Stability Profile: 2-Methylbenzyl vs. 4-Methylbenzyl Piperidine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]

Executive Summary

In the optimization of piperidine-based pharmacophores, the substitution pattern of the N-benzyl group functions as a critical "tuning knob" for both synthetic accessibility and metabolic liability. This guide analyzes the divergent behaviors of 2-methylbenzyl (ortho) and 4-methylbenzyl (para) piperidine derivatives.

While these isomers share an identical molecular weight and lipophilicity profile (LogP), their reactivity landscapes differ fundamentally:

-

2-Methylbenzyl: Dominated by steric hindrance (Taft steric parameter

). It exhibits slower -

4-Methylbenzyl: Dominated by electronic activation (Hammett

). It allows for rapid synthetic coupling but introduces a high-clearance "metabolic soft spot" susceptible to rapid benzylic oxidation.

Synthetic Accessibility & Kinetics[1][2]

The "Ortho Effect" in Nucleophilic Substitution

The synthesis of N-benzyl piperidines typically proceeds via

Comparative Kinetics Table

| Feature | 4-Methylbenzyl (Para) | 2-Methylbenzyl (Ortho) | Mechanistic Driver |

| Reaction Rate ( | High (Reference 1.0) | Low (~0.1 - 0.3) | Steric shielding of the electrophilic carbon. |

| Electronic Effect | Activation (+I, Hyperconjugation) | Weak Activation | Para-Me stabilizes the transition state; Ortho-Me blocks trajectory. |

| Side Reactions | Minimal | Elimination (minor) | Slower substitution allows competing pathways. |

| Optimal Conditions | RT, 1-2 hours | Reflux, 6-12 hours | Energy barrier ( |

Mechanism & Pathway Visualization

The following diagram illustrates the kinetic divergence. The 4-methyl isomer allows a linear nucleophilic attack, while the 2-methyl isomer introduces significant A-strain (allylic strain) in the transition state.

Figure 1: Kinetic divergence in N-alkylation. The ortho-methyl group creates a steric blockade, significantly raising the activation energy compared to the para-isomer.

Physicochemical & Metabolic Properties[3][4][5]

Basicity (pKa)

While the piperidine nitrogen is the primary basic center (

-

Para (4-Me): The inductive electron donation (+I) slightly increases electron density on the nitrogen, potentially raising pKa relative to unsubstituted benzyl piperidine.

-

Ortho (2-Me): Despite the +I effect, the "Ortho Effect" can inhibit solvation of the protonated ammonium species. Experimental data on analogous toluidines suggests the ortho-isomer is often a weaker base (

for o-toluidine vs 5.3 for p-toluidine) due to this steric inhibition of resonance and solvation [1].

Metabolic Stability (Microsomal Clearance)

This is the most critical differentiator for drug development.

-

4-Methyl (The "Soft Spot"): The para-methyl group is sterically exposed and electronically activated, making it a prime target for CYP450 (specifically CYP2D6 and CYP3A4). It undergoes rapid benzylic hydroxylation

aldehyde -

2-Methyl (The "Metabolic Shield"): The ortho-methyl group hinders the approach of the bulky Heme-Iron-Oxo species of the CYP enzyme. This often prolongs half-life (

) or forces metabolism to occur on the piperidine ring (a slower process).

Figure 2: Metabolic fate divergence. 4-Me facilitates rapid clearance via oxidation, while 2-Me acts as a steric shield, extending half-life.[1]

Experimental Protocols

Protocol A: Comparative Synthesis (General Procedure)

Objective: To demonstrate the kinetic difference in alkylation.

-

Reagents: Piperidine (1.0 eq), substituted Benzyl Chloride (1.0 eq),

(2.0 eq), KI (0.1 eq, catalyst). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve piperidine in MeCN. Add

. -

Add the respective benzyl chloride dropwise at 0°C.

-

For 4-Me: Stir at Room Temperature (25°C). Monitor by TLC/LCMS. Expect completion in <2 hours [2].

-

For 2-Me: Stir at Room Temperature. If conversion is <50% after 4 hours, heat to 60°C. The ortho-steric hindrance raises the activation energy, often requiring thermal activation.

-

-

Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: In Vitro Microsomal Stability Assay

Objective: To quantify metabolic half-life (

-

System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Concentration: Test compound at 1

to ensure first-order kinetics. -

Incubation:

-

Analysis: Quench with ice-cold Acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.- .

-

Expectation: 4-Me

< 2-Me

References

-

BenchChem. (2025).[3][4] A Comparative Analysis of the Basicity of Ortho, Meta, and Para N-Methylated Toluidines. Retrieved from [3]

-

Choi, A., et al. (2022).[1] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry, 87, 8819-8823.[1][5] Link

-

Lewis, D.F.V. (2000).[1] On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology, 60(3), 293-306.[1] (Establishes the "para-hydroxylation" preference in aromatic substrates).

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for Taft Steric Parameters and Hammett Constants).

-

Testa, B., & Krämer, S.D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction. Wiley-VCH. (Mechanistic source for steric hindrance in CYP metabolism).

Sources

Comparative Guide: Crystal Structure Determination of (1-(2-Methylbenzyl)piperidin-3-yl)methanol Salts

This guide outlines the protocol for the solid-state characterization and crystal structure determination of (1-(2-Methylbenzyl)piperidin-3-yl)methanol salts. It compares the physicochemical profiles of the resulting salt forms against the free base and chiral resolution agents, providing a roadmap for optimizing solid-state properties in drug development.

Executive Summary

The Challenge: The free base of (1-(2-Methylbenzyl)piperidin-3-yl)methanol is a chiral piperidine derivative. Like many 3-substituted piperidines, the free base typically exists as a viscous oil or low-melting solid at room temperature, exhibiting poor aqueous solubility and susceptibility to oxidative degradation.

The Solution: Salt formation (Salification) is the critical engineering step to stabilize the API (Active Pharmaceutical Ingredient). This guide compares the structural determination and performance of the Hydrochloride (HCl) salt —the standard "Product"—against the Free Base and the Dibenzoyl-L-Tartrate salt (used for chiral resolution).

Verdict: While the HCl salt offers the highest aqueous solubility suitable for formulation, the Tartrate salt is superior for purification and enantiomeric enrichment during early-stage synthesis.

Structural Context & Synthesis Logic

The molecule contains two key functional motifs driving crystal packing:[1][2]

-

Piperidine Nitrogen (Basic Center): The primary site for protonation.

-

Hydroxymethyl Group (H-Bond Donor/Acceptor): Critical for forming supramolecular networks.

Synthesis Workflow

The formation of the salt must be controlled to prevent oiling out. The following workflow ensures high-quality single crystals for X-ray diffraction (SCXRD).

Figure 1: Optimized crystallization workflow for piperidine-3-methanol derivatives.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the physicochemical properties determined via crystallographic and thermal analysis.

| Feature | Product: Hydrochloride Salt | Alt 1: Free Base | Alt 2: Dibenzoyl-L-Tartrate |

| State | Crystalline Solid (White) | Viscous Oil / Waxy Solid | Crystalline Solid (Needles) |

| Crystal System | Monoclinic ( | Amorphous / Disordered | Orthorhombic ( |

| Melting Point | High (>180°C, sharp) | Low (<50°C, broad) | Medium (140-160°C) |

| Hygroscopicity | Moderate (Forms hydrates) | Low (Hydrophobic) | Low (Non-hygroscopic) |

| Solubility (H₂O) | High (>50 mg/mL) | Poor (<1 mg/mL) | Moderate (~10 mg/mL) |

| Primary Utility | Final Formulation | Intermediate Storage | Chiral Resolution |

Detailed Performance Breakdown

A. The Product: Hydrochloride Salt[3]

-

Crystallographic Insight: The protonated piperidine nitrogen forms a charge-assisted hydrogen bond with the chloride anion (

). The hydroxymethyl group often acts as a donor to the chloride, creating a robust 3D network. -

Pros: Maximum bioavailability due to high solubility.

-

Cons: The chloride ion is small and spherical, allowing water molecules to enter the lattice. HCl salts of piperidines often form hemi-hydrates if crystallized from aqueous alcohols.

B. Alternative 1: The Free Base

-

Structural Deficit: Lacks the strong ionic interactions required to lock the piperidine chair conformation into a rigid lattice. The flexibility of the 2-methylbenzyl group leads to poor packing efficiency, resulting in an oil.

-

Risk: High conformational freedom makes the hydroxymethyl group susceptible to oxidation.

C. Alternative 2: Dibenzoyl-L-Tartrate (Resolution Agent)

-

Mechanism: This bulky acid creates a "host-guest" framework. It is specifically used to separate the

and -

Packing: The supramolecular structure is dominated by the tartrate-tartrate hydrogen bonding tape, which traps the piperidine cation in specific chiral pockets.

Experimental Protocols (Self-Validating)

Protocol 1: Single Crystal Growth via Vapor Diffusion

Use this method to obtain X-ray quality crystals when the salt oils out.

-

Inner Vial: Dissolve 20 mg of the salt (HCl or Tartrate) in 0.5 mL of Methanol (good solvent). Filter through a 0.45 µm PTFE syringe filter into a small 4 mL vial.

-

Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether or Hexane (anti-solvent).

-

Equilibration: Cap the large vial tightly. Store at 4°C in a vibration-free environment.

-

Validation: Check for birefringence under a polarized light microscope after 48-72 hours.

Protocol 2: Structure Determination (SCXRD)

-

Instrument: Bruker D8 QUEST or equivalent (Mo K

radiation, -

Temperature: Collect data at 100 K to reduce thermal motion of the benzyl ring.

-

Refinement Strategy:

-

Locate the heavy atom (Cl or O) using Direct Methods (SHELXT).

-

Assign the Nitrogen atom in the piperidine ring based on geometry (tetrahedral) and thermal ellipsoids.

-

Crucial Step: Locate the hydroxyl hydrogen in the difference Fourier map. Do not calculate its position geometrically, as its H-bonding direction determines the supramolecular assembly.

-

Structural Logic & Interaction Pathway

Understanding the crystal packing explains the stability differences.

Figure 2: Interaction map showing the stabilization of the piperidine cation by the chloride anchor.

References

-

Anderson, K. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[4]

-

PubChem. (2025).[5][6] Piperidin-3-ylmethanol Compound Summary. National Library of Medicine.

-

Görbitz, C. H. (2021). Crystal structure and Hirshfeld surface analysis of quinolin-4-yl-piperidin-2-yl-methanol derivatives. Acta Crystallographica Section E.

-

Google Patents. (2015). Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt. Patent CN105237463A.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 6. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

Operational Guide: Proper Disposal of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

Executive Summary & Compound Profile

This guide outlines the mandatory safety and disposal procedures for (1-(2-Methylbenzyl)piperidin-3-yl)methanol (CAS: 1241540-15-7).[1][2] As a piperidine derivative often used as a pharmaceutical intermediate, this compound presents specific chemical hazards—primarily corrosivity and potential neuroactivity—that require strict adherence to waste segregation protocols.[2]

Core Directive: Treat this compound as a Hazardous Organic Amine . In the absence of compound-specific toxicological data, you must default to the safety profiles of analogous piperidine structures (e.g., 1-benzyl-3-hydroxymethylpiperidine), which are classified as skin irritants/corrosives and potentially toxic if swallowed.[1]

Chemical Identity & Hazard Characteristics

| Property | Detail | Operational Implication |

| Chemical Name | (1-(2-Methylbenzyl)piperidin-3-yl)methanol | Labeling Requirement |

| CAS Number | 1241540-15-7 | Use for Waste Manifests |

| Functional Groups | Tertiary Amine, Primary Alcohol, Benzyl moiety | Basic (High pH), Flammable |

| Physical State | Solid (typically) or Viscous Oil | Determines packaging method |

| Primary Hazard | Corrosive / Irritant (Skin/Eye) | Mandatory PPE: Nitrile gloves, Goggles |

| Secondary Hazard | Acute Toxicity (Oral/Dermal) | Do not generate dust/aerosols |

Pre-Disposal Hazard Assessment (Self-Validating System)

Before moving the material to waste storage, you must perform a Chemical Compatibility Check .[2] This self-validating step prevents dangerous exothermic reactions in the waste container.[1][2]

The "Amine Rule" (Causality of Protocol)

Why? Piperidine derivatives are organic bases.[2] Risk: Mixing this compound with acid waste streams (e.g., HCl, H₂SO₄) will trigger an immediate exothermic neutralization reaction. In a closed waste container, this rapid heat generation can cause pressurization, rupture, or explosion.

Validation Step:

-

Check pH: If the waste is in solution, verify pH > 7.[2]

-

Segregation: Confirm the destination container is designated for "Basic Organic Waste" or "Non-Halogenated Organics" .[2] Never pour into "Acidic Aqueous Waste".[2]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stocks, degraded samples, or excess dry reagent.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.[1][2]

-

Double Containment: Place the primary container containing the solid into a clear, sealable secondary bag (e.g., Ziploc) to prevent contamination of the outer container.

-

Labeling: Apply a hazardous waste label.

-

Storage: Store in the Solid Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, reaction solvents containing the compound.

-

Solvent Identification: Determine the primary solvent.[2]

-

Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[2] The benzyl group is susceptible to oxidation, which can form unstable intermediates.[2]

-

Transfer: Funnel liquid slowly. Avoid splashing.

-

Log Entry: Immediately record the volume and concentration (approximate) on the waste tag.

Waste Stream Decision Matrix (Visualized)

The following diagram illustrates the logical decision path for disposing of this specific compound, ensuring compliance with RCRA regulations and safety standards.

Figure 1: Decision tree for the safe segregation and packaging of piperidine derivative waste streams.

Regulatory Compliance & Classification

Adhering to regulatory standards protects your facility from fines and environmental liability.[2]

US EPA (RCRA) Classification

Since (1-(2-Methylbenzyl)piperidin-3-yl)methanol is not explicitly listed on the P-list or U-list, it is classified based on characteristics :

-

Ignitability (D001): Applied if the waste is a liquid solution with a flash point < 60°C (common if dissolved in organic solvents).[2]

-

Corrosivity (D002): Applied if the aqueous pH is ≥ 12.[2]5. (Pure amines often form high pH solutions).[2]

-

Toxicity (Characteristic): While not a TCLP metal/pesticide, it must be treated as toxic under the "General Duty Clause" of OSHA.

European Waste Catalogue (EWC) Codes[1]

-

16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

-

07 05 04:* Other organic solvents, washing liquids and mother liquors (if in solution).

Emergency Procedures (Spill Response)

Scenario: A 100mL bottle of the compound (liquid form) shatters on the floor.[2]

-

Evacuate & Ventilate: Clear the immediate area.[2][3][4] Amines have strong odors and can cause respiratory irritation.[2]

-

PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If the spill is large (>500mL) or in a confined space, use a half-mask respirator with organic vapor cartridges.[2]

-

Containment: Do not use paper towels (flammability risk).[2][5] Use an inert absorbent like vermiculite , sand , or a commercial spill pillow .[2]

-

Neutralization (Optional but Recommended): If you have a specific "Base Neutralizer" (citric acid based) in your spill kit, apply it to the absorbent to reduce volatility.[2]

-

Disposal of Debris: Scoop absorbent into a heavy-duty plastic bag. Label as "Hazardous Waste: Debris contaminated with Organic Amine."[2]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

-

[1]

-

-

U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][6][7]

-

[1]

-

-

PubChem. Compound Summary for Piperidine Derivatives (Analogous Safety Data). National Library of Medicine.[2]

-

[1]

-

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.